molecular formula C25H22N6O2S B14990151 4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B14990151
M. Wt: 470.5 g/mol
InChI Key: STSNYPNPGGBSPD-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and various substituents such as dimethylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine ring and other substituents. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]benzene
  • **4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]thiophene

Uniqueness

The uniqueness of 4-[4-(3,4-dimethylphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H22N6O2S/c1-16-8-9-19(14-17(16)2)31-24(18-10-12-26-13-11-18)28-29-25(31)34-15-22-27-23(30-33-22)20-6-4-5-7-21(20)32-3/h4-14H,15H2,1-3H3

InChI Key

STSNYPNPGGBSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)C5=CC=NC=C5)C

Origin of Product

United States

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